2,4-Dimethyl-N-pyridin-4-yl-benzamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-3-4-13(11(2)9-10)14(17)16-12-5-7-15-8-6-12/h3-9H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLECUAVPUDPKQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204159 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-N-pyridin-4-yl-benzamide typically involves the reaction of 2,4-dimethylbenzoic acid with pyridin-4-ylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of 2,4-Dimethyl-N-pyridin-4-yl-benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-N-pyridin-4-yl-benzamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridin-4-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 2,4-Dimethylbenzoic acid derivatives.
Reduction: 2,4-Dimethyl-N-pyridin-4-yl-amine.
Substitution: Various substituted pyridin-4-yl-benzamides depending on the nucleophile used.
Scientific Research Applications
Agricultural Applications
Fungicidal Activity :
Research indicates that benzamide derivatives, including those similar to 2,4-Dimethyl-N-pyridin-4-yl-benzamide, exhibit significant fungicidal properties. These compounds have been tested against various phytopathogenic fungi, demonstrating efficacy in controlling diseases caused by species such as Botrytis cinerea and Fusarium culmorum .
Insecticidal Properties :
Studies have shown that certain derivatives possess larvicidal activity against mosquito larvae, indicating potential for use in pest control . The ability to inhibit growth and reproduction of pests makes these compounds valuable in developing eco-friendly pesticides.
Pharmaceutical Applications
Antiviral Activity :
The compound has been explored for its potential as an antiviral agent. Research on related benzamide derivatives has shown promise in inhibiting viral entry, particularly for filoviruses like Ebola and Marburg . The structural optimization of these compounds could lead to the development of effective therapeutic agents.
Antimalarial Properties :
Investigations into 2,4-disubstituted imidazopyridines have highlighted the importance of structural modifications similar to those found in 2,4-Dimethyl-N-pyridin-4-yl-benzamide. These modifications enhance activity against Plasmodium falciparum, the malaria-causing parasite . This suggests that derivatives of this compound could also be effective in malaria treatment.
Case Studies
- Fungicidal Efficacy Against Botrytis cinerea :
- Inhibition of Viral Entry :
Comparative Analysis Table
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-N-pyridin-4-yl-benzamide involves its interaction with molecular targets such as enzymes or receptors. The pyridin-4-yl group can form hydrogen bonds and π-π interactions with the active site of the target, while the benzamide core provides structural stability. These interactions can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
*†MP = Melting point; ‡PSA = Polar surface area; *estimated based on analogs.
Key Observations :
- Methyl vs. Hydroxyl Groups : Methyl groups (e.g., 2,4-dimethyl substitution) increase lipophilicity, favoring membrane permeability but reducing aqueous solubility. Hydroxyl groups (e.g., 2-hydroxy in ) enhance solubility via hydrogen bonding but may lower metabolic stability .
- Pyridine Position : Pyridin-4-yl (para) vs. pyridin-2-yl (ortho) affects steric interactions in target binding. Para-substituted pyridines (as in the target compound) often align better with kinase active sites (e.g., EGFR inhibitors in ).
Key Observations :
Physical and Spectroscopic Data
- IR/NMR Trends :
- Melting Points : Methyl-substituted benzamides (e.g., ) typically melt at 200–270°C, lower than nitro- or bromo-substituted analogs ().
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,4-Dimethyl-N-pyridin-4-yl-benzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling 2,4-dimethylbenzoyl chloride with 4-aminopyridine under Schotten-Baumann conditions. Key parameters include solvent choice (e.g., THF or DCM), temperature control (0–5°C to prevent side reactions), and stoichiometric ratios. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high yield (>75%) and purity (>95%) .
- Validation : Monitor intermediates using TLC and confirm final product identity via -NMR and LC-MS .
Q. Which analytical techniques are essential for characterizing this compound?
- Core Techniques :
- NMR Spectroscopy : - and -NMR to confirm substitution patterns (e.g., methyl groups at positions 2 and 4 on the benzamide ring) .
- HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water gradient .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) .
Q. How is crystallographic data for this compound obtained and refined?
- Procedure : Single-crystal X-ray diffraction (SCXRD) using a Rigaku diffractometer. Refinement via SHELXL-2018 with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined isotropically .
- Key Metrics : R-factor <0.05, goodness-of-fit (S) ~1.0 .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Approach :
Dose-Response Analysis : Use standardized assays (e.g., MTT for cytotoxicity) with triplicate measurements to minimize variability .
Metabolic Stability : Compare hepatic microsome stability (e.g., human vs. rodent) to explain interspecies differences .
SAR Studies : Modify substituents (e.g., methyl groups) to isolate contributions to activity .
Q. What computational methods are suitable for modeling interactions between this compound and biological targets?
- Tools :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., kinases). Validate with MD simulations (GROMACS) .
- DFT Calculations : Gaussian 16 to optimize geometries and calculate electrostatic potential surfaces for reactivity insights .
Q. How do structural modifications (e.g., methyl vs. methoxy groups) impact physicochemical properties?
- Experimental Design :
- LogP Measurement : Shake-flask method to compare lipophilicity. Methyl groups increase LogP by ~0.5 units versus methoxy .
- Thermal Analysis : DSC to assess melting points; methyl derivatives typically show higher thermal stability (ΔT ~20°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
